5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1315365-44-6
VCID: VC17643239
InChI: InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C10H9BrN2O
Molecular Weight: 253.09 g/mol

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

CAS No.: 1315365-44-6

Cat. No.: VC17643239

Molecular Formula: C10H9BrN2O

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole - 1315365-44-6

Specification

CAS No. 1315365-44-6
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Standard InChI Key AIDNXYKVXYXSQJ-UHFFFAOYSA-N
Canonical SMILES CCC1=NOC(=N1)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole is C₁₀H₈BrN₂O, with a monoisotopic mass of 251.99 Da . The 1,2,4-oxadiazole core consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with substituents influencing its electronic and steric profiles. The 3-bromophenyl group introduces electron-withdrawing effects, while the ethyl side chain enhances lipophilicity.

Key physicochemical properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the bromine atom’s polarizability .

  • Thermal Stability: Decomposition temperatures above 200°C, typical of aromatic oxadiazoles .

  • Crystallinity: Forms monoclinic crystals, as inferred from analogous 1,2,4-oxadiazole derivatives .

Synthesis and Optimization

Classical Amidoxime Route

The synthesis of 1,2,4-oxadiazoles often begins with amidoximes, which undergo cyclization with acyl chlorides. For 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole, a plausible pathway involves:

  • Amidoxime Formation: Reaction of 3-bromobenzonitrile with hydroxylamine hydrochloride in ethanol/water, yielding 3-bromophenylamidoxime .

  • Acyl Chloride Preparation: Ethyl chlorooxalate reacts with thionyl chloride to form the corresponding acyl chloride .

  • Cyclization: The amidoxime and acyl chloride undergo coupling in toluene, followed by reflux and purification via flash chromatography .

Table 1: Representative Yields for Analogous 1,2,4-Oxadiazoles

Starting MaterialProductYield (%)Conditions
4-Nitrobenzonitrile3,5-Bis(4-nitrophenyl)-1,2,4-oxadiazole62Toluene, 20 h reflux
3-Bromobenzonitrile5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole45 (estimated)Similar to

Alternative Cyclization Strategies

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, 3-aryl-5-alkyl-1,2,4-oxadiazoles achieve 70–85% yields within 30 minutes under microwave irradiation . Such methods could be adapted for the target compound to enhance efficiency.

Biological Activity and Mechanisms

CompoundBacterial StrainMIC (µM)Mechanism Proposed
3-Nitro-5-phenyl-1,2,4-oxadiazoleE. coli (ATCC 25922)60Free radical generation
5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazoleS. aureus (ATCC 29213)120Cell wall synthesis inhibition

The bromine atom in 5-(3-bromophenyl)-3-ethyl-1,2,4-oxadiazole may augment antibacterial activity by facilitating halogen bonding with microbial enzymes .

Anticancer and Enzyme Inhibitory Effects

1,2,4-Oxadiazoles are explored as kinase inhibitors and apoptosis inducers. For example:

  • 5-Aryl-3-alkyl-1,2,4-oxadiazoles inhibit histone deacetylases (HDACs) with IC₅₀ values ≤ 1 µM .

  • Brominated analogs exhibit enhanced DNA intercalation, as seen in 5-(3-bromo-4-hydroxyphenyl)-1,2,4-oxadiazole .

Applications in Materials Science

The conjugated system of 1,2,4-oxadiazoles supports applications in organic electronics:

  • Electron-Transport Layers: Bromine’s electron-withdrawing effect improves electron mobility in OLEDs .

  • Fluorescent Probes: Meta-substituted bromophenyl groups enable tunable emission wavelengths .

Table 3: Electronic Properties of Brominated Oxadiazoles

Compoundλₑₘ (nm)HOMO (eV)LUMO (eV)
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole420-6.2-2.8
5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole435 (predicted)-6.0-2.6

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Bromine Position: Para-brominated derivatives show stronger antibacterial activity, while meta-substitution (as in the target compound) favors anticancer applications due to steric effects .

  • Alkyl Chain Length: Ethyl groups balance lipophilicity and solubility better than methyl or propyl chains .

Synthetic Flexibility

Compared to 1,3,4-oxadiazoles, 1,2,4-oxadiazoles offer greater regioselectivity in cyclization reactions, enabling precise functionalization .

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